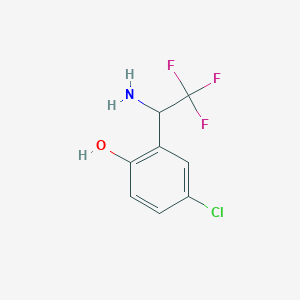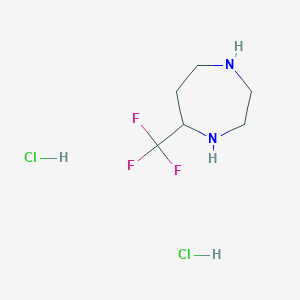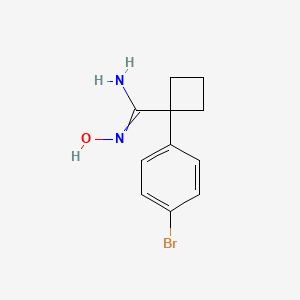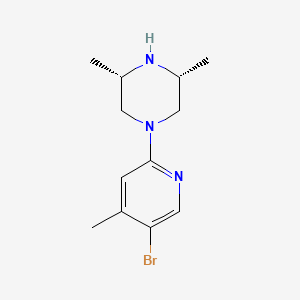
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is a chemical compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a methyl group The piperazine ring is substituted with two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can be achieved through a multi-step process. One common method involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then reacted with a suitable piperazine derivative under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent piperazine coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in binding to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5S)-1-(5-chloro-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
- (3R,5S)-1-(5-fluoro-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
- (3R,5S)-1-(5-iodo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
Uniqueness
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H18BrN3 |
|---|---|
Molekulargewicht |
284.20 g/mol |
IUPAC-Name |
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C12H18BrN3/c1-8-4-12(14-5-11(8)13)16-6-9(2)15-10(3)7-16/h4-5,9-10,15H,6-7H2,1-3H3/t9-,10+ |
InChI-Schlüssel |
RFHLQHMDYSJOHR-AOOOYVTPSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)Br |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-1-azabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B15051487.png)
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)

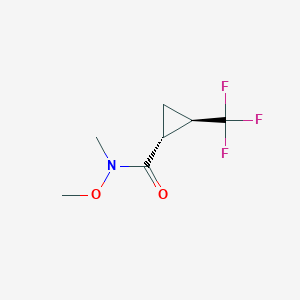
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
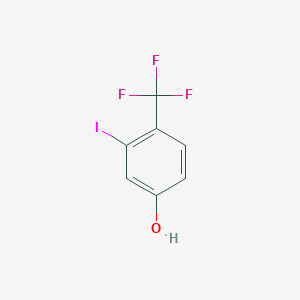
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
